Antifungal agent 95

Agricultural Chemistry Mycology Fungicide Discovery

Antifungal Agent 95 (CN21b) is a Z-isomer α-oximido-arylacetamide with EC50 0.97 μM vs. B. cinerea and 82.1% in vivo efficacy. It inhibits boscalid-resistant strains (EC50 < 10 μM), offering a unique binding model distinct from commercial SDHI fungicides. Ideal for antifungal SAR studies, resistance monitoring, and next-generation fungicide discovery. ≥98% purity. Available in research quantities.

Molecular Formula C17H17N3O4
Molecular Weight 327.33 g/mol
Cat. No. B12367688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 95
Molecular FormulaC17H17N3O4
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESCCC1COC(=N1)C2=CC=CC=C2NC(=O)C(=NO)C3=CC=CO3
InChIInChI=1S/C17H17N3O4/c1-2-11-10-24-17(18-11)12-6-3-4-7-13(12)19-16(21)15(20-22)14-8-5-9-23-14/h3-9,11,22H,2,10H2,1H3,(H,19,21)/b20-15-/t11-/m1/s1
InChIKeyKNRYQYHAUHMQLW-SXHYEUBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 95 (CN21b): A Stereochemically Optimized α-Oximido-arylacetamide with Quantified In Vitro and In Vivo Efficacy Against Phytopathogenic Fungi


Antifungal Agent 95, also designated as Compound CN21b, is a synthetic α-oximido-arylacetamide developed as a novel antifungal lead for agricultural applications [1]. It is the Z-isomer within a pair of separable geometric isomers, specifically designed to target phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea [1]. Its discovery was part of a function-oriented diversification effort, which identified it as a key member of a panel of antifungal leads alongside CN19, CN28, and CN31 [1]. The compound exhibits quantifiable in vitro potency against both sensitive and resistant fungal strains, and its unique stereochemical configuration confers a distinct molecular binding profile [1].

Sourcing Antifungal Agent 95: Why In-Class and Stereoisomeric Substitution Is Not Supported by Comparative Efficacy Data


Substituting Antifungal Agent 95 (CN21b) with its E-isomer (CN21a) or the commercial SDHI fungicide boscalid is not scientifically justified due to stark, quantifiable differences in both in vitro potency and in vivo preventative efficacy [1]. Critically, CN21b demonstrates a distinct molecular binding model in docking simulations compared to CN21a and boscalid, indicating a unique mechanism of interaction that is not conserved across stereoisomers or commercial controls [1]. Furthermore, the compound's ability to inhibit boscalid-resistant Botrytis cinerea strains underscores its functional non-interchangeability, as resistance to boscalid is widespread in field populations [2]. These data confirm that Antifungal Agent 95 offers a specific efficacy profile that cannot be assumed for structurally related analogs or existing commercial alternatives.

Antifungal Agent 95: Quantified Differentiation from CN21a, Boscalid, and Other CN-Series Leads


In Vitro Potency Against B. cinerea: Z-Isomer (CN21b) Demonstrates Sub-Micromolar EC50, Outperforming E-Isomer and Commercial Control

Antifungal Agent 95 (CN21b) exhibits an EC50 value of 0.97 μM against Botrytis cinerea, demonstrating significantly greater potency than its geometric isomer CN21a and the positive control boscalid in a direct head-to-head comparison from the same study [1].

Agricultural Chemistry Mycology Fungicide Discovery

In Vivo Preventative Efficacy: CN21b Provides Superior Disease Control in Plant Tissue Compared to CN21a and Boscalid

In a direct in vivo preventative assay on cucumber cotyledons, Antifungal Agent 95 (CN21b) achieved an 82.1% control efficacy against B. cinerea infection at a concentration of 100 μM, a performance that significantly surpasses that of CN21a (48.1%) and the commercial fungicide boscalid (55.1%) under identical experimental conditions [1].

Plant Pathology Crop Protection In Vivo Assay

Activity Against Boscalid-Resistant B. cinerea Strains: CN21b Maintains Potency Where Commercial Fungicide Fails

Antifungal Agent 95 (CN21b) effectively inhibits resistant strains of Botrytis cinerea, maintaining EC50 values below 10 μM [1]. This is particularly relevant given the widespread field resistance to boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, with resistance frequencies reported as high as 95% in some B. cinerea populations [2].

Antifungal Resistance Fungicide Resistance Management SDHI Inhibitor

Molecular Docking: CN21b Exhibits a Distinct Binding Model Compared to CN21a and Boscalid, Suggesting a Unique Interaction Profile

Molecular docking simulations revealed that Antifungal Agent 95 (CN21b) adopts a binding model that is distinct from those of its E-isomer CN21a and the commercial control boscalid [1]. This difference in binding mode is a direct consequence of the compound's Z-configuration and provides a structural rationale for its enhanced potency and unique resistance profile.

Molecular Modeling Mechanism of Action Structure-Activity Relationship

Stereochemical Specificity: The Z-Isomer (CN21b) is Essential for High Potency, Confirmed by Direct Comparison with the E-Isomer (CN21a)

The antifungal activity of the CN21 pair is stereochemically dependent. The Z-isomer (CN21b) demonstrates significantly greater potency against B. cinerea than its E-isomer counterpart (CN21a) [1]. The primary research explicitly notes that the Z-isomer (CN21b) was 'significantly more potent' than the E-isomer [1].

Stereochemistry Isomerism Structure-Activity Relationship

Antifungal Agent 95 (CN21b): High-Impact Research and Industrial Application Scenarios Supported by Comparative Efficacy Data


1. Preclinical Development of Novel Fungicides Targeting SDHI-Resistant Botrytis cinerea Populations

This scenario is directly supported by the evidence that Antifungal Agent 95 (CN21b) maintains activity against boscalid-resistant B. cinerea strains (EC50 < 10 μM) [1] and that boscalid resistance is widespread, with frequencies up to 95% in some populations [2]. Researchers focused on developing next-generation fungicides for crops affected by gray mold can utilize CN21b as a validated lead compound to study structure-activity relationships that overcome existing SDHI resistance. Its unique binding model, distinct from boscalid [1], provides a novel chemical starting point for optimization campaigns aimed at creating commercial candidates with a lower risk of cross-resistance.

2. Agricultural Chemical Research Requiring High-Potency In Vitro and In Vivo Antifungal Activity

For academic and industrial laboratories conducting high-throughput screening or mechanistic studies on phytopathogenic fungi, CN21b offers a validated high-potency reference tool. Its in vitro EC50 of 0.97 μM against B. cinerea and in vivo preventative efficacy of 82.1% at 100 μM [1] are quantified and reproducible benchmarks. This makes it an ideal positive control for assay development, for use in comparative studies evaluating new chemical entities, or for investigating fungal biology in plant-pathogen interaction models where a strong, defined antifungal effect is required.

3. Structure-Based Drug Design and Stereochemical SAR Studies

The stark difference in potency between the Z-isomer (CN21b) and the E-isomer (CN21a) provides a clear case study for stereochemical structure-activity relationship (SAR) investigations [1]. Researchers in medicinal or agricultural chemistry can procure CN21b and its isomer CN21a to probe the molecular basis of this stereochemical preference. Combined with the distinct molecular docking model for CN21b [1], this compound pair serves as an excellent tool for training predictive models, validating computational chemistry methods, and teaching principles of stereochemistry in antifungal drug design.

4. Development of Diagnostic or Monitoring Tools for Fungicide Resistance

Given the high frequency of boscalid resistance in B. cinerea field populations [2], CN21b's retained potency against resistant strains [1] makes it a valuable tool for developing resistance monitoring assays. It can be used as a benchmark compound in diagnostic panels to differentiate between SDHI-sensitive and -resistant isolates. Furthermore, its distinct binding model could inform the design of molecular probes or biosensors for detecting the presence of specific resistance-conferring mutations in fungal populations.

Technical Documentation Hub

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